1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
Description
Properties
IUPAC Name |
1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-10-11-19-17(14-18)12-13-23(19)15-16-8-6-5-7-9-16/h5-14H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGZQOSLAZPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206163-56-5 | |
| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis as reagents or catalysts.
Mode of Action
Boronic acid derivatives are known to interact with their targets through the boron atom, which can form stable covalent bonds with other atoms.
Biochemical Pathways
Boronic acid derivatives are often involved in various organic reactions, such as suzuki-miyaura cross-coupling reactions.
Pharmacokinetics
The bioavailability of boronic acid derivatives can be influenced by factors such as their solubility in water and organic solvents.
Biological Activity
1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24BNO2
- Molecular Weight : 349.24 g/mol
- IUPAC Name : 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- CAS Number : 58374760
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Indole Core : The indole structure can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Benzyl and Dioxaborolane Groups : This can be achieved via alkylation reactions or boronation methods under controlled conditions.
Antimicrobial Properties
Recent studies highlight the compound's potential as an antimicrobial agent. It has been shown to exhibit significant inhibitory activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli K12 | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated selective toxicity:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 8 | 3.0 |
| MCF-7 | 6 | 4.0 |
The selectivity index indicates that the compound preferentially affects cancer cells over normal cells.
The biological activity of this compound is believed to stem from its ability to interact with key cellular targets:
- Inhibition of Enzymatic Activity : The dioxaborolane moiety may interfere with enzyme functions critical for bacterial survival and cancer cell proliferation.
- DNA Interaction : Preliminary data suggest that it can induce DNA damage in bacterial cells through oxidative stress mechanisms.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various boron-containing compounds against resistant strains of bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics.
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on anti-cancer properties, this compound was tested on multiple cancer cell lines. It was found to significantly inhibit cell growth and induce apoptosis in a dose-dependent manner.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole exhibit significant anticancer properties. The incorporation of boron into organic molecules can enhance their biological activity. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The boron moiety in this compound allows it to act as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, making this compound valuable for producing complex organic molecules used in pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
This compound can also facilitate the functionalization of aromatic systems due to its reactivity under mild conditions. Its use in the synthesis of various substituted indoles has been documented, showcasing its utility in generating diverse chemical libraries for drug discovery .
Materials Science
Development of Boron-Doped Materials
The unique properties of boron-doped materials make them suitable for applications in electronics and photonics. The incorporation of this compound into polymer matrices has been explored to enhance the thermal and electrical conductivity of materials used in electronic devices .
Nanomaterials and Catalysis
Recent studies have investigated the role of this compound as a precursor for nanomaterials. Its ability to form stable complexes with metals can be exploited in catalysis for various chemical reactions, including hydrogenation and oxidation processes .
Case Studies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane group enables this compound to participate in palladium-catalyzed cross-couplings, forming C–C bonds with aryl/vinyl halides or triflates.
Key Reaction Parameters
| Component | Typical Conditions | Role |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) | Facilitates oxidative addition |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Neutralizes HX byproduct |
| Solvent | THF, DMF, or DMSO | Polar aprotic environment |
| Temperature | 60–100°C (reflux) | Accelerates reaction kinetics |
Mechanistic Pathway
-
Oxidative Addition : Pd⁰ inserts into the C–X bond of the electrophilic partner.
-
Transmetallation : Boronate transfers aryl group to Pd center.
-
Reductive Elimination : Pd releases coupled product and regenerates catalyst .
Example Application
Synthesis of biphenyl derivatives via coupling with iodobenzene (yields: 70–85% under optimized conditions).
Electrophilic Aromatic Substitution (EAS)
The indole core undergoes regioselective electrophilic attacks, particularly at the C3 position, due to its electron-rich nature.
Notable Reactions
-
Nitration : HNO₃/H₂SO₄ mixture produces 3-nitroindole derivatives.
-
Halogenation : N-bromosuccinimide (NBS) in DMF yields 3-bromoindoles.
-
Friedel-Crafts Alkylation : Reacts with allyl bromides in AlCl₃ to form C3-alkylated products.
Steric Effects
The bulky benzyl group at N1 directs electrophiles to the less hindered C3 position, ensuring >90% regioselectivity in most cases .
Hydrolysis to Boronic Acid
Treatment with HCl (1M) in THF/water (1:1) removes the pinacol protecting group:
Applications: In situ generation of boronic acids for coupling under aqueous conditions .
Transesterification
Reacts with diols (e.g., ethylene glycol) under anhydrous conditions to form new boronate esters:
Conditions: Toluene, 4Å molecular sieves, 60°C (yields: 65–80%).
N-Benzyl Group Modifications
The benzyl substituent undergoes hydrogenolysis for deprotection:
Catalytic Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 1–3 atm H₂ |
| Solvent | Ethanol or ethyl acetate |
| Time | 4–12 hours |
Outcome: Cleaves N-benzyl group to yield NH-indole boronic ester (85–92% yield) .
Tandem Reaction Systems
Combined Suzuki coupling/EAS sequences enable rapid construction of polyfunctional indoles:
Representative Protocol
-
Couple with 4-iodoanisole using Pd(OAc)₂/XPhos.
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Brominate product with NBS in CHCl₃.
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Perform second Suzuki coupling with phenylboronic acid.
This compound’s dual functionality (boronate + indole) makes it a versatile building block for pharmaceutical intermediates and organic materials. Recent advances in flow chemistry have further enhanced its utility in automated synthesis platforms .
Comparison with Similar Compounds
Substituent Variations
Key Insights :
- Solubility : Hydrophobicity follows the order: benzyl > methyl > unsubstituted. This impacts formulation in drug development .
- Electronic Modulation : Fluorine at C6 (in ) withdraws electron density, which may enhance oxidative stability or alter reaction pathways in Suzuki couplings.
Core Heterocycle Variations
Key Insights :
- Indazole vs. Indole : Indazole’s dual nitrogen atoms enable stronger interactions with biological targets (e.g., ATP-binding pockets) .
- Indoline : Saturation reduces π-π stacking but increases flexibility, useful in designing conformationally restricted inhibitors .
Positional Isomerism
Key Insight : The C5-substituted boronate in the target compound offers superior reactivity in cross-coupling reactions compared to C4 isomers .
Preparation Methods
General Synthetic Strategy
The common approach to synthesize 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves:
- Starting from a 1-benzylindole or a halogenated indole derivative , typically 5-bromo-1-benzylindole.
- Catalytic borylation of the halogenated position using bis(pinacolato)diboron (B2pin2) under palladium catalysis.
- The reaction is usually conducted under inert atmosphere with a base and in a suitable solvent.
Detailed Reaction Conditions and Examples
| Step | Reagents and Catalysts | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Preparation of 1-benzyl-5-bromoindole (if not commercially available) | Bromination of 1-benzylindole using N-bromosuccinimide (NBS) | Dichloromethane or DMF | 0–25 °C | 1–3 h | High yields reported | Controlled bromination at C5 position |
| 2. Miyaura borylation of 5-bromo-1-benzylindole | Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 or Pd(PPh3)4, potassium acetate or sodium carbonate | 1,4-Dioxane or DMF | 80–100 °C | 2–6 h | 70–90% | Inert atmosphere (N2 or Ar), base essential for reaction progress |
| 3. Workup and purification | Extraction with organic solvents, drying, and column chromatography | — | — | — | — | Purification by silica gel chromatography |
Specific Experimental Example
- Borylation Reaction:
A mixture of 5-bromo-1-benzylindole (1 equiv), bis(pinacolato)diboron (1.2 equiv), palladium catalyst Pd(dppf)Cl2 (5 mol%), and potassium acetate (3 equiv) was stirred in 1,4-dioxane under nitrogen atmosphere at 90 °C for 3 hours. After completion, the mixture was cooled, diluted with water, and extracted with dichloromethane. The organic layers were combined, dried over magnesium sulfate, and concentrated. The crude product was purified by silica gel chromatography to yield 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in 85% yield.
Alternative Methods and Notes
Direct C-H Borylation:
Some recent methods employ iridium-catalyzed direct C-H borylation of 1-benzylindole to install the boronate ester at the 5-position without the need for pre-halogenation. However, regioselectivity and yields can vary and often require optimization.Protection/Deprotection Steps:
In some synthetic routes, the N1 position of indole is benzylated prior to borylation to improve solubility and selectivity. The benzyl group can be introduced by reacting indole with benzyl bromide under basic conditions.
Research Findings and Data Summary
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | N1-Benzylation of indole | Benzyl bromide, base (e.g., K2CO3) | Room temp, several hours | Quantitative | Protects N1, improves selectivity |
| 2 | Bromination at C5 | NBS | 0–25 °C | High | Selective for 5-position |
| 3 | Miyaura borylation | B2pin2, Pd catalyst, base | 90 °C, inert atmosphere | 70–90% | Key step to install boronic ester |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-Benzyl-5-boronic ester indole derivatives, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated indole precursors. For example, IndoleBX reagents (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are used to introduce the boronic ester group at the 5-position of the indole scaffold. demonstrates that reaction conditions (e.g., 3-hour reflux in THF with Pd(dppf)Cl₂ as catalyst) yield ~54% for analogous compounds like 1-methyl-5-boronic ester indoles. Optimization may include adjusting catalyst loading, solvent polarity, and temperature to suppress side reactions like debenzylation .
- Critical Note : Lower yields (e.g., 40% for 7d in ) often result from steric hindrance or competing decomposition pathways. Purification via silica gel chromatography (n-Hex/EtOAc gradients) is standard .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.6 ppm, while the indole H-3 proton resonates as a singlet near δ 7.1 ppm. The dioxaborolane methyl groups show sharp singlets at δ 1.3–1.4 ppm ( ).
- HRMS : A molecular ion peak matching the exact mass (e.g., [M+H]⁺ = 337.1782 for C₂₁H₂₂BNO₂) confirms successful synthesis. Deviations >5 ppm suggest impurities or incorrect functionalization .
Q. What purification methods are effective for isolating this boronic ester derivative?
- Methodological Answer : Column chromatography (silica gel, n-Hex/EtOAc 3:1 to 1:1 gradients) is standard, with Rf values ~0.3–0.4 (). For polar by-products, sequential washes with brine and Na₂SO₄ drying improve purity. Recrystallization from ethanol/water mixtures can further enhance crystallinity .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boronic ester partner?
- Methodological Answer : Key parameters include:
- Catalyst System : Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ in THF/water (3:1) at 80°C ().
- Base Selection : K₂CO₃ or CsF enhances transmetallation efficiency.
- Substrate Scope : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) couple efficiently, while sterically hindered partners require longer reaction times (24–48 hours). Yields >70% are achievable with rigorous exclusion of oxygen .
Q. How can competing reaction pathways (e.g., protodeboronation or indole N-alkylation) be minimized during functionalization?
- Methodological Answer :
- Protodeboronation : Use anhydrous solvents (e.g., degassed DMF) and low temperatures (0–25°C) to stabilize the boronic ester. Adding pinacol (1 equiv.) as a stabilizing ligand reduces hydrolysis .
- N-Alkylation : Avoid excess alkylating agents. For example, in , CuI-catalyzed azide-alkyne cycloaddition (CuAAC) selectively functionalizes the indole’s 3-position without N-benzyl group cleavage .
Q. What computational methods predict the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronic ester’s electronic profile. Key insights:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
